Fluoresceinylthioureido

Description

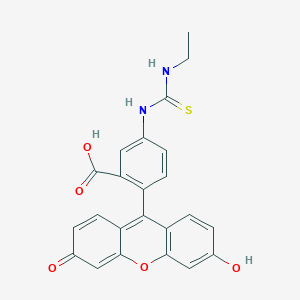

Structure

3D Structure

Properties

Molecular Formula |

C23H18N2O5S |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-(ethylcarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C23H18N2O5S/c1-2-24-23(31)25-12-3-6-15(18(9-12)22(28)29)21-16-7-4-13(26)10-19(16)30-20-11-14(27)5-8-17(20)21/h3-11,26H,2H2,1H3,(H,28,29)(H2,24,25,31) |

InChI Key |

VHJFQSRUDVDTEO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Fluoresceinylthioureido

Precursor Synthesis and Functional Group Introduction for Fluoresceinylthioureido Scaffolds

The foundation of any this compound conjugate lies in the strategic synthesis of its precursors. This involves both the modification of the fluorescein (B123965) core to create reactive isothiocyanates and the preparation of amine-containing molecules ready for conjugation.

The classical synthesis of fluorescein itself is achieved through a Friedel-Crafts reaction, typically by condensing phthalic anhydride (B1165640) with resorcinol (B1680541) in the presence of an acid catalyst like zinc chloride or methanesulfonic acid. iscientific.orgresearchgate.net To create the amine-reactive handle, the fluorescein structure is further functionalized to introduce the isothiocyanate (–N=C=S) group. This is commonly done by reacting an amino-fluorescein derivative with thiophosgene. rsc.org

Commercially available FITC is often a mixture of two structural isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC), which differ in the substitution position on the bottom phenyl ring. wikipedia.org The synthesis of specific isomers or novel analogues involves the use of substituted phthalic anhydrides or modified resorcinols. researchgate.net For instance, reacting tetrafluorophthalic anhydride with fluororesorcinol can produce fluorinated fluorescein derivatives, which may exhibit altered photophysical properties. iscientific.org The development of FITC derivatives extends to creating molecules with enhanced photostability or different spectral characteristics to overcome limitations like photobleaching seen in the parent FITC molecule. wikipedia.org

Table 1: Selected FITC Analogues and Synthetic Precursors

| FITC Analogue/Derivative | Key Precursor(s) | Purpose of Modification |

|---|---|---|

| Fluorescein Isothiocyanate (FITC) | Phthalic anhydride, Resorcinol, Amino-fluorescein | Standard amine-reactive fluorescein label. iscientific.orgwikipedia.org |

| Hexafluorofluorescein Isothiocyanate | Tetrafluorophthalic anhydride, Fluororesorcinol | Increased photostability and altered spectral properties. iscientific.org |

| Carboxyfluorescein Isothiocyanate | Trimellitic anhydride, Resorcinol | Introduction of an additional carboxyl group for further functionalization. iscientific.org |

| FITC-labeled Polysaccharides (e.g., FITC-Dextran) | Dextran (B179266), Fluorescein isothiocyanate | Used in permeability and microcirculation studies. tdblabs.se |

The thioureido linkage (also known as a thiourea (B124793) bond) is the defining connection in this compound compounds. It is most commonly formed through the reaction of an isothiocyanate, such as FITC, with a primary amine. This reaction is a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.

The efficiency and selectivity of this reaction are highly dependent on pH. In alkaline conditions, typically between pH 9 and 11, the reaction with amine groups is favored, leading to the formation of a stable thiourea bond. nih.gov While isothiocyanates can also react with other nucleophiles like thiols, the resulting dithiocarbamate (B8719985) linkage is generally less stable than the thiourea bond formed with amines under these conditions. rsc.orgnih.gov This pH-dependent selectivity is crucial for specifically labeling amine residues on complex biomolecules like proteins. rsc.org Alternative, though less common in this specific context, methods for synthesizing thioureas include the reaction of amines with carbon disulfide. organic-chemistry.orgtandfonline.com

Table 2: Conditions for Thioureido Linkage Formation

| Reactants | Linkage Type | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| Isothiocyanate + Primary Amine | Thioureido (Thiourea) | Aqueous buffer, pH 9-11 | Stable bond, primary method for labeling proteins with FITC. rsc.orgnih.gov |

| Isothiocyanate + Thiol | Dithiocarbamate | Aqueous buffer, pH 6-8 | Reversible linkage, less stable than thiourea. nih.gov |

| Carbon Disulfide + Primary Amines | Thiourea | Presence of a catalyst (e.g., Zn) or under specific conditions like sunlight. | Atom-economic method, less common for bioconjugation. organic-chemistry.orgnih.gov |

Synthesis of Fluorescein Isothiocyanate (FITC) Analogues and Derivatives

Targeted Functionalization of this compound for Diverse Conjugation Chemistries

To expand the utility of this compound compounds, they are often equipped with additional reactive groups. This allows for multi-step or orthogonal conjugation strategies, enabling the construction of complex molecular probes and multifunctional bioconjugates.

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. stanford.eduwikipedia.org Integrating bioorthogonal handles into a this compound scaffold allows for subsequent, highly specific labeling reactions. This is typically achieved by starting with an amine precursor that already contains the desired orthogonal group. For example, an amine-containing alkyne can be reacted with FITC to produce a this compound-alkyne conjugate. This product can then be attached to an azide-modified biomolecule via a copper-free "click" reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). wikipedia.orgresearchgate.net

Other useful reactive moieties include:

Azides: For reaction with alkynes (click chemistry). stanford.edu

Thiols: For thiol-ene or thiol-yne "click" reactions or for reaction with maleimides. acs.org

N-Hydroxysuccinimide (NHS) Esters: For creating stable amide bonds with primary amines. A carboxyfluorescein derivative can be activated to an NHS ester for this purpose. mdpi.comencyclopedia.pub

Table 3: Orthogonal Reactive Moieties for this compound Constructs

| Orthogonal Moiety | Complementary Group | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Alkyne | Azide (B81097) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |

| Azide | Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |

| Thiol | Alkene/Alkyne | Thiol-ene/Thiol-yne Coupling | Thioether |

| Thiol | Maleimide (B117702) | Michael Addition | Thiosuccinimide Ether |

| NHS Ester | Primary Amine | Acylation | Amide |

For applications requiring conditional release of the fluorophore, such as in activatable probes, cleavable linkers are incorporated into the molecular design. nih.gov A self-immolative linker is a bifunctional spacer that connects a triggering group to the molecule to be released (the fluorophore). researchgate.netmdpi.com Once the trigger is activated (e.g., by an enzyme), the linker undergoes a spontaneous cascade of reactions, culminating in the release of the fluorophore. mdpi.comnih.gov

A common self-immolative unit is based on p-aminobenzyl alcohol (PABA). nih.govacs.org For example, a probe could be constructed where a recognition peptide is linked to the PABA unit, which in turn is connected to an amino-fluorescein derivative. The thioureido linkage would be formed elsewhere on the construct or the fluorescein could be attached via a different chemistry. Upon enzymatic cleavage of the peptide, the PABA linker undergoes a 1,6-elimination reaction, liberating the fluorescent reporter. researchgate.net The design of such constructs requires careful synthetic planning to ensure the stability of the linker until the desired triggering event occurs. nih.gov

Table 4: Examples of Cleavable Linker Strategies

| Linker Type | Triggering Mechanism | Key Chemical Transformation | Application |

|---|---|---|---|

| Peptide-based | Specific protease cleavage | Amide bond hydrolysis | Enzyme activity probes. nih.govacs.org |

| p-Aminobenzyl alcohol (PABA) | Enzymatic or chemical cleavage of a trigger group | 1,6-elimination cascade | Controlled release of drugs or fluorophores. researchgate.netnih.gov |

| Trimethyl Lock | Intramolecular cyclization upon trigger | Acyl transfer | "Off-on" fluorescent probes. researchgate.net |

| Disulfide Bond | Reduction (e.g., by glutathione) | Thiol-disulfide exchange | Release in reducing environments (e.g., intracellular). researchgate.net |

Integration of Orthogonal Reactive Moieties (e.g., Alkyne, Azide, Thiol, NHS Ester)

Purification and Rigorous Characterization Techniques for Novel this compound Derivatives

Following synthesis, the purification and characterization of new this compound derivatives are paramount to ensure their identity, purity, and functionality. Heterogeneous reaction products and unreacted starting materials must be removed to guarantee reliable performance in downstream applications.

Purification:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purifying fluorescent conjugates. Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly effective for purifying FITC-labeled peptides and proteins. nih.gov

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing small molecules like unreacted FITC from large bioconjugates. researchgate.net

Affinity Chromatography: Can be used if the conjugate contains a specific tag (e.g., a His-tag) or binding domain. researchgate.net

Characterization: A suite of analytical techniques is employed to confirm the structure and properties of the purified derivative.

Table 5: Characterization Techniques for this compound Derivatives

| Technique | Purpose | Information Obtained |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment | Retention time, number of components, and relative purity. nih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass of the synthesized compound, confirming successful conjugation. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed atomic-level structure of the molecule. researchgate.net |

| UV-Visible Absorption Spectroscopy | Determination of optical properties | Wavelength of maximum absorbance (λ_max). rsc.org |

| Fluorescence Spectroscopy | Determination of fluorescence properties | Excitation and emission maxima (λ_ex, λ_em), quantum yield. rsc.orgresearchgate.net |

| Agarose Gel Electrophoresis | Analysis of bioconjugates | Confirmation of conjugation to large biomolecules (e.g., proteins, QDs) by observing mobility shifts. rsc.orgresearchgate.net |

| Fluorescence Microscopy | Functional validation | Visualization of cellular uptake and localization of the fluorescent probe. mdpi.com |

Chromatographic Separations (e.g., HPLC, Size Exclusion) for High Purity

Achieving high purity of this compound conjugates is critical, as unreacted FITC and other byproducts can interfere with subsequent applications, leading to high background signals or non-specific binding. Chromatographic techniques are indispensable for the purification of these fluorescent compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for purifying this compound derivatives. researchgate.net This technique separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C8 or C18) retains the hydrophobic fluorescein moiety, while a polar mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like trifluoroacetic acid) is used for elution. semanticscholar.org By carefully optimizing the gradient, it is possible to separate the desired product from unreacted starting materials and any side products. researchgate.netpsu.edu For instance, in the purification of FITC-labeled peptides, a gradient of acetonitrile can effectively separate the labeled product from the unlabeled peptide and excess dye. semanticscholar.org The progress of the purification is monitored using UV-Vis detectors, typically at wavelengths corresponding to the absorbance maxima of the fluorescein dye (around 495 nm) and, if applicable, the conjugated molecule (e.g., 280 nm for proteins). researchgate.netpsu.edu

Interactive Table 1: Illustrative HPLC Parameters for Purifying this compound Conjugates

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent ZORBAX) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent used to elute compounds from the column. |

| Gradient | 5% to 95% Mobile Phase B over 30-40 minutes | A gradual increase in organic solvent concentration allows for the sequential elution of compounds with increasing hydrophobicity. semanticscholar.org |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for analytical scale separations. |

| Detection | UV-Vis at 280 nm & 494 nm | Dual wavelength detection allows for monitoring of both the conjugate (if it contains aromatic amino acids) and the fluorescein label. psu.edu |

Size Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius or size. nih.gov This method is particularly useful for purifying large biomolecules, such as proteins or polymers, that have been labeled with this compound. thermofisher.commybiosource.com The crude conjugate mixture is passed through a column containing a porous resin. Larger molecules (the conjugate) cannot enter the pores and elute first, while smaller molecules (unreacted FITC, salts) penetrate the pores and have a longer retention time. nih.gov This provides an effective means to remove unconjugated dye from the final product. nih.gov Sephacryl and Sephadex are common media used for SEC, with the specific grade chosen based on the molecular weight of the molecules to be separated. nih.gov

Spectroscopic and Spectrometric Validation of Structural Integrity (e.g., NMR, Mass Spectrometry, FTIR)

Confirming the chemical structure and integrity of the synthesized this compound compound is a crucial step. A combination of spectroscopic and spectrometric techniques is employed for comprehensive validation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms, respectively. mdpi.comkoreascience.kr In the ¹H NMR spectrum of a this compound derivative, characteristic signals for the aromatic protons of the xanthene ring of fluorescein are typically observed in the range of 6.5-8.0 ppm. mdpi.comkoreascience.kr Additional signals corresponding to the protons of the conjugated molecule will also be present, and shifts in these signals upon conjugation can confirm the formation of the thiourea bond. The average degree of substitution on larger molecules like cyclodextrins can also be determined using NMR. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a definitive technique for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for this purpose. nih.govresearchgate.net ESI-MS is particularly useful for analyzing small molecule conjugates, where the mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the this compound product. psu.edu For larger, labeled biomolecules, MS can confirm the covalent attachment of the FITC moiety by a characteristic mass increase of 389 Da for each conjugated label. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. koreascience.kr The formation of a this compound derivative can be confirmed by the appearance of characteristic absorption bands. Key vibrations include N-H stretching and bending, and the C=S stretching of the thiourea group. akjournals.comiosrjournals.orgakjournals.com The thiourea C=S asymmetric stretching vibration typically appears around 1585-1626 cm⁻¹, while N-H stretching vibrations are observed in the region of 3300-3400 cm⁻¹. akjournals.comakjournals.com The spectrum will also retain the characteristic peaks of the fluorescein structure and the conjugated molecule. nih.gov

Interactive Table 2: Characteristic Spectroscopic and Spectrometric Data for this compound Derivatives

| Technique | Observable Feature | Typical Range / Value | Significance |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Fluorescein) | δ 6.5 - 8.0 ppm | Confirms the presence of the fluorescein xanthene core. mdpi.comkoreascience.kr |

| Mass Spectrometry | Molecular Ion Peak or Mass Shift | [M+H]⁺ or Δm/z = 389.0 Da | Confirms the molecular weight of the conjugate and the covalent attachment of the FITC group. nih.gov |

| FTIR | N-H Stretching (Thiourea) | ~3370 cm⁻¹ | Indicates the presence of the N-H bonds in the newly formed thiourea linkage. akjournals.comiosrjournals.org |

| FTIR | C=S Stretching (Thiourea) | ~1590 cm⁻¹ | Confirms the C=S bond of the thiourea group. akjournals.com |

| FTIR | C-O-C Stretching (Fluorescein) | ~1000-1300 cm⁻¹ | Characteristic of the ether linkages within the fluorescein structure. |

Scalability and Yield Optimization in this compound Synthesis for Research Applications

For this compound derivatives to be widely useful in research, their synthesis must be both reproducible and scalable, providing sufficient material with consistent quality. Optimizing reaction yield is a key aspect of this process. Several factors influence the efficiency of the conjugation reaction between FITC and a primary amine.

Reaction Conditions:

pH: The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0). psu.edu This pH ensures that the target primary amine is deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate group of FITC, while minimizing hydrolysis of the FITC.

Solvent: While aqueous buffers are common, especially for biomolecule conjugation, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, particularly for smaller, less soluble molecules. sigmaaldrich.comresearchgate.net

Reactant Ratio: The molar ratio of FITC to the amine-containing molecule is a critical parameter. Using a molar excess of FITC can drive the reaction towards completion but may also increase the likelihood of multiple labeling on molecules with more than one primary amine. nih.gov Optimization often involves systematically varying this ratio to maximize the yield of the desired mono-labeled product while minimizing side products.

Time and Temperature: The reaction is often performed at room temperature for several hours or overnight in the dark to prevent photobleaching of the fluorescein dye. nih.gov Time course studies can determine the minimum time required for the reaction to reach completion, preventing potential degradation over longer periods. psu.edu

Interactive Table 3: Strategies for Yield Optimization in this compound Synthesis

| Parameter to Optimize | Strategy | Expected Outcome |

|---|---|---|

| pH | Maintain pH in the range of 8.0-9.0 | Maximizes amine nucleophilicity while minimizing FITC hydrolysis. psu.edu |

| Reactant Stoichiometry | Vary molar ratio of FITC to amine | Balances reaction completion with the prevention of multiple labeling. nih.gov |

| Reaction Time | Conduct time-course experiments | Identifies the optimal reaction duration to maximize product formation and minimize degradation. psu.edu |

| Purification Method | Compare HPLC, SEC, and crystallization | Selects the method that provides the best balance between purity and recovery for the specific scale and conjugate. iscientific.orgnsf.gov |

Spectroscopic Principles and Advanced Photophysical Characterization of Fluoresceinylthioureido Conjugates

Excitation and Emission Profiles of Fluoresceinylthioureido in Varied Molecular and Environmental Contexts

The local environment significantly influences the excitation and emission spectra of this compound conjugates. Factors such as solvent polarity, pH, and the nature of the conjugated molecule can lead to notable changes in their photophysical behavior.

The pH of the solution is another critical factor governing the spectral properties of fluorescein-based compounds. The fluorescence of fluorescein (B123965) is highly dependent on its ionization state, with the dianion form exhibiting the strongest fluorescence. Changes in pH can alter the equilibrium between the different ionic forms, thereby affecting the fluorescence intensity and emission wavelength. For instance, the fluorescence quantum yield of fluorescein is known to be sensitive to acid-base chemistry. researchgate.net

| Solvent | Dielectric Constant | Emission Peak (nm) |

| Tetrahydrofuran (THF) | 7.5 | Varies |

| Acetonitrile (B52724) | 37.5 | Varies |

| Dimethyl sulfoxide (B87167) (DMSO) | 47.2 | Varies |

| Ethanol | 24.6 | Varies |

| Water | 80.1 | Varies |

| This table illustrates the dielectric constants of various solvents, which can influence the spectral properties of this compound conjugates. Specific emission peak data for this compound in these solvents requires direct experimental measurement. |

In biological systems or environments designed to mimic them, the fluorescence of this compound conjugates can be significantly modulated. These changes provide valuable information about molecular interactions and local environments.

The interaction of this compound conjugates with host molecules, such as cyclodextrins, can also lead to significant spectral changes. The inclusion of the fluorophore within the hydrophobic cavity of a cyclodextrin (B1172386) can enhance fluorescence intensity. researchgate.net This is often due to the protection of the fluorophore from solvent-induced quenching and a reduction in non-radiative decay pathways. For example, the formation of an inclusion complex between a fluorophore and β-cyclodextrin can lead to a notable increase in fluorescence. researchgate.net

Furthermore, spectral shifts can be utilized to monitor binding events. For instance, the binding of a fluorescein-derivatized sulfonamide probe to carbonic anhydrase II results in a change in fluorescence anisotropy, which can be used to detect the presence of zinc. acs.org Such spectral changes upon binding are a powerful tool for developing biosensors. nih.gov

Influence of Solvent Polarity and pH on Spectral Characteristics

Quantitative Quantum Yield and Fluorescence Lifetime Analysis of this compound Conjugates

A comprehensive photophysical characterization of this compound conjugates involves the determination of their fluorescence quantum yield and lifetime. These parameters provide quantitative measures of the fluorescence efficiency and the dynamics of the excited state.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. oregonstate.edu It is a crucial parameter for assessing the brightness of a fluorophore. The comparative method is a widely used technique for determining the relative quantum yield of a sample. oregonstate.eduresearchgate.net This method involves comparing the integrated fluorescence intensity and absorbance of the sample to those of a standard with a known quantum yield. oregonstate.edu Fluorescein itself, often in 0.1 M NaOH with a quantum yield of approximately 0.92-0.95, is a common standard for the visible region. researchgate.netresearchgate.netnih.gov

The calculation is typically performed using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and reference, respectively.

To minimize errors from the inner filter effect, the absorbance of the solutions should be kept low, typically below 0.1. researchgate.net

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation with a short pulse of light. nih.govnews-medical.net The fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. researchgate.netnih.gov

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. uniklinikum-jena.dehoriba.comedinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.dehoriba.com By building a histogram of these arrival times, a fluorescence decay curve is constructed. edinst.com This decay is then typically fitted to one or more exponential functions to determine the lifetime components. horiba.com

The relationship between quantum yield and lifetime can be expressed as: Φf = kr * τ where kr is the radiative decay rate constant. researchgate.net

The fluorescence lifetime of a fluorophore is an intrinsic property but can be influenced by its immediate environment. nih.gov Conjugation of this compound to other molecules can alter its lifetime through various mechanisms.

For example, the conjugation of multiple fluorophores to an antibody can lead to a decrease in the fluorescence lifetime due to self-quenching. nih.gov This change, however, may not be sufficient to account for all the observed quenching, suggesting that both dynamic (affecting lifetime) and static (not affecting lifetime) quenching processes are occurring. nih.gov

The local environment, including factors like viscosity and the presence of quenchers, can also impact the fluorescence lifetime. For instance, the binding of a fluorescent probe to a protein can alter its lifetime due to changes in the local environment and interactions with the protein. mdpi.com Studies on fluorescein derivatives have shown that the lifetime is dependent on the substitution on the xanthene or phenyl rings. researchgate.net For fluorescein in an alkaline aqueous solution, the lifetime is typically around 4.0-4.2 ns. mdpi.com

| Compound | Solvent/Environment | Fluorescence Lifetime (τ) in ns | Quantum Yield (Φf) |

| Fluorescein | 0.1 M NaOH | ~4.0-4.2 mdpi.com | ~0.92 nih.govthermofisher.com |

| Fluorescein derivative 1 | Alkaline aqueous solution (pH 12.8) | 4.06 ± 0.01 mdpi.com | Low mdpi.com |

| Fluorescein derivative 2 | Alkaline aqueous solution (pH 12.8) | 4.08 ± 0.02 mdpi.com | Low mdpi.com |

| Alexa Fluor 488 | Aqueous solution | 4.1 thermofisher.com | 0.92 thermofisher.com |

| This table provides reference data for fluorescein and its derivatives, which can be used as a baseline for understanding the properties of this compound conjugates. |

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements (e.g., TCSPC)

Fluorescence Anisotropy and Rotational Dynamics of this compound Labeled Macromolecules

Fluorescence anisotropy is a powerful technique that provides insights into the size, shape, and conformational changes of macromolecules in solution. The principle lies in the photoselective excitation of fluorophores, such as this compound, with polarized light. When a population of randomly oriented fluorophores is excited by vertically polarized light, only those molecules with their absorption dipoles aligned with the electric vector of the light are preferentially excited.

The subsequent emission of fluorescence is also polarized. However, during the time between absorption and emission (the fluorescence lifetime), the labeled macromolecule undergoes rotational diffusion. This rotational motion leads to a depolarization of the emitted light. The extent of this depolarization is quantified by measuring the fluorescence anisotropy (r), which is defined by the following equation:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where:

I∥ is the fluorescence intensity measured parallel to the polarization of the excitation light.

I⊥ is the fluorescence intensity measured perpendicular to the polarization of the excitation light.

G is an instrumental correction factor.

The measured anisotropy is related to the rotational correlation time (τc) of the macromolecule, which is the average time it takes for the molecule to rotate through a significant angle. For a spherical molecule, the relationship is described by the Perrin equation:

r0 / r = 1 + (τf / τc)

Where:

r0 is the fundamental anisotropy in the absence of rotational motion.

τf is the fluorescence lifetime of the fluorophore.

The rotational correlation time is directly proportional to the hydrodynamic volume of the macromolecule, which in turn is related to its molecular weight and shape. Therefore, by measuring the fluorescence anisotropy of a this compound-labeled macromolecule, one can probe changes in its size and conformation. csic.es For instance, an increase in molecular size due to aggregation or binding to another molecule will slow down rotational diffusion, leading to a higher anisotropy value. Conversely, a decrease in size, such as during protein unfolding, will result in faster rotation and a lower anisotropy value. biorxiv.org

Protein Folding: During protein folding, the polypeptide chain transitions from a disordered, unfolded state to a compact, folded structure. This process is accompanied by a significant change in the hydrodynamic volume of the protein. An unfolded protein, being larger and more flexible, will have a shorter rotational correlation time and thus a lower fluorescence anisotropy. As the protein folds into its native conformation, its size decreases, leading to slower rotational diffusion and a corresponding increase in fluorescence anisotropy. This allows for the real-time monitoring of folding kinetics and the characterization of folding intermediates. biorxiv.org

A practical example is the use of a this compound-labeled chemokine to study its interaction with a chemokine binding protein. The binding event can be monitored by titrating the binding protein into a solution of the labeled chemokine and measuring the resulting increase in fluorescence anisotropy. nih.gov

| Application | Principle | Observable Change in Anisotropy |

| Protein Folding | Change in hydrodynamic volume from unfolded to folded state. | Increase |

| Ligand Binding | Conformational change upon binding or increase in total molecular weight. | Increase |

| Protein Aggregation | Increase in molecular size due to complex formation. | Increase |

| Enzyme Catalysis | Conformational changes during the catalytic cycle. | Varies depending on the specific mechanism |

Principles of Fluorescence Anisotropy for Molecular Size and Conformation Probing

Photobleaching Kinetics and Enhanced Photostability Strategies for this compound in Imaging

Photobleaching, the irreversible photodegradation of a fluorophore, is a significant limitation in fluorescence microscopy and imaging applications. The photobleaching of fluorescein derivatives, including this compound, is a complex process involving multiple photochemical pathways.

The primary mechanism of photobleaching often involves the excited triplet state of the fluorophore. Upon excitation, the fluorescein molecule is promoted to an excited singlet state (S1). While most molecules return to the ground state (S0) via fluorescence, a fraction can undergo intersystem crossing to a longer-lived triplet state (T1). austinpublishinggroup.com From the triplet state, the fluorophore can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and destroy the fluorophore itself or other nearby molecules. nih.gov

The kinetics of photobleaching are often not a simple single-exponential decay. austinpublishinggroup.comnih.gov This is particularly true for bound fluorescein molecules in microscopy. nih.gov The photobleaching process can be influenced by factors such as the concentration of the fluorophore, the local environment, and the presence of oxygen. austinpublishinggroup.com

A general kinetic model for photobleaching can be described by a set of differential equations that account for the populations of the ground state, excited singlet state, and triplet state, as well as the reactions leading to photodegradation. In many cases, the photobleaching kinetics of fluorescein can be described by a bi-exponential decay, especially at temperatures below the glass transition temperature of the surrounding matrix. austinpublishinggroup.com This suggests the presence of at least two distinct populations of fluorophores with different photobleaching rates. austinpublishinggroup.com One population may be more susceptible to oxygen-mediated degradation, while the other may undergo degradation through oxygen-independent pathways, such as triplet-triplet or triplet-ground state interactions, which become more prevalent at high fluorophore concentrations. austinpublishinggroup.comnih.gov

| Photobleaching Pathway | Description | Kinetic Profile |

| Oxygen-Dependent | Reaction of the triplet-state fluorophore with molecular oxygen to form reactive oxygen species (ROS), which then degrade the fluorophore. | Often contributes to a single-exponential decay component. nih.gov |

| Oxygen-Independent | Proximity-induced reactions between triplet-state and ground-state or other triplet-state fluorophores, leading to degradation. | Can lead to non-single-exponential decay, particularly at high concentrations. nih.gov |

To mitigate the effects of photobleaching and enhance the photostability of this compound in imaging experiments, various strategies have been developed. These primarily focus on reducing the population of the reactive triplet state and scavenging reactive oxygen species.

Photoprotective Buffers: The composition of the imaging buffer can have a significant impact on fluorophore photostability. The inclusion of specific chemical agents can help to reduce photobleaching. These agents can act as triplet state quenchers or as scavengers of reactive oxygen species.

Antioxidant Inclusion: A common and effective strategy is the addition of antioxidants to the imaging medium. These molecules can reduce photobleaching by de-exciting the triplet state of the fluorophore or by scavenging reactive oxygen species. Some commonly used antioxidants include:

Ascorbic acid (Vitamin C): A water-soluble antioxidant that can quench triplet states and scavenge various ROS.

Trolox: A water-soluble analog of Vitamin E that is a potent ROS scavenger.

n-Propyl gallate: An antioxidant commonly used in fluorescence microscopy to reduce photobleaching.

Glucose oxidase and catalase system: An enzymatic system that removes dissolved oxygen from the medium. Glucose oxidase consumes glucose and oxygen, producing gluconic acid and hydrogen peroxide. Catalase then breaks down the hydrogen peroxide into water and oxygen. This system effectively reduces the oxygen available to react with the triplet-state fluorophore.

The choice of photoprotective agent and its concentration should be optimized for the specific application, as some agents can have their own fluorescence or may affect the biological sample.

| Photoprotective Strategy | Mechanism of Action | Examples |

| Triplet State Quenching | De-excites the fluorophore from the triplet state back to the ground state before it can react. | Ascorbic acid |

| Reactive Oxygen Species (ROS) Scavenging | Neutralizes harmful ROS produced during the photobleaching process. | Trolox, n-Propyl gallate |

| Oxygen Depletion | Removes molecular oxygen from the imaging medium, preventing oxygen-dependent photobleaching pathways. | Glucose oxidase/catalase system |

Kinetic Modeling of Photodegradation Pathways

Environmental Sensitivity of this compound Fluorescence for Sensing Applications

The fluorescence properties of fluorescein and its derivatives, including this compound, are highly sensitive to the local environment. This sensitivity can be exploited for various sensing applications. nih.gov

The fluorescence intensity and lifetime of fluorescein are particularly sensitive to pH. The different ionization states of the fluorescein molecule (cationic, neutral, monoanionic, and dianionic) exhibit distinct absorption and emission characteristics. The pKa of the fluorescein fluorophore is in the physiological range, making it a useful indicator for intracellular pH measurements.

Furthermore, the fluorescence of this compound can be influenced by the polarity of its microenvironment. Changes in the solvent polarity can affect the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the fluorescence quantum yield. This property can be utilized to probe the hydrophobicity of binding sites on proteins or to monitor changes in the local environment of a labeled macromolecule. mdpi.com

Nonspecific interactions with proteins and other biomolecules can also affect the fluorescence of this compound. nih.gov While this can sometimes be a source of artifacts in quantitative fluorescence measurements, it can also be harnessed for sensing applications where the binding event itself modulates the fluorescence signal.

The environmental sensitivity of this compound has been utilized in the development of chemosensors and for applications in fluorescent microscopy to study transport processes and host-guest complexation. cyclolab.hualfachemic.com For example, this compound-labeled cyclodextrins have been used as chemosensors. cyclolab.hu

| Environmental Factor | Effect on this compound Fluorescence | Sensing Application |

| pH | Changes in fluorescence intensity and lifetime due to different ionization states. | Intracellular pH measurement. |

| Polarity | Shifts in emission spectrum and changes in quantum yield. | Probing hydrophobicity of protein binding sites. |

| Binding to Macromolecules | Changes in fluorescence intensity, lifetime, and anisotropy. | Monitoring protein-ligand interactions, biosensing. |

Ratiometric Probing of Intracellular pH and Ion Concentrations

The fluorescence of fluorescein and its derivatives is highly sensitive to the surrounding pH. mdpi.comnih.gov This property arises from the pH-dependent equilibrium between different ionic forms of the fluorescein molecule, primarily the dianion, monoanion, neutral species, and cation. thermofisher.com In aqueous solutions with a pH above 9, the fluorescein molecule exists predominantly as a highly fluorescent dianion. thermofisher.com As the pH decreases, the phenolic group becomes protonated (pKa ≈ 6.4), forming the less fluorescent monoanion. encyclopedia.pubthermofisher.com This is followed by the protonation of the carboxylic acid group at a lower pH, leading to a non-fluorescent neutral form. thermofisher.com

While the fluorescence emission wavelength of fluorescein derivatives remains relatively constant, the intensity of the emission upon excitation near the dianion's absorption maximum (around 490 nm) is dramatically reduced in acidic conditions. thermofisher.com This intensity change can be used to measure pH. However, for more accurate and reliable intracellular measurements that are independent of probe concentration, photobleaching, and instrument sensitivity, ratiometric methods are preferred. researchgate.net

Ratiometric pH sensing with this compound conjugates can be achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. This is often accomplished by exciting the probe at two different wavelengths. For instance, fluorescein isothiocyanate (FITC) conjugates exhibit a pH-dependent excitation spectrum with an isosbestic point around 460 nm, where the absorption is independent of pH. wikipedia.orgresearchgate.net By taking the ratio of the fluorescence intensity when excited at a pH-sensitive wavelength (e.g., 488 nm) to the intensity when excited at the isosbestic point, a quantitative measure of pH can be obtained.

A study on a fluorescein isothiocyanate-poly(ethylene glycol)-lipid (FITC-PEG-lipid) conjugate demonstrated this principle effectively for measuring cell surface pH. researchgate.net The ratio of fluorescence emission (detected at 500-550 nm) upon excitation at 488 nm versus 458 nm showed a clear sigmoidal dependence on pH, with a dynamic range suitable for biological measurements. researchgate.net

| pH | Fluorescence Ratio (Excitation at 488 nm / 458 nm) |

| 2.0 | ~0.5 |

| 4.0 | ~1.0 |

| 6.0 | ~2.5 |

| 8.0 | ~4.0 |

| 10.0 | ~4.2 |

| This table presents data adapted from a study on a FITC-PEG-lipid conjugate, showing the ratiometric response to pH changes. The fluorescence ratio was calculated from the integrated fluorescence intensity at 500-550 nm when excited at 458 nm and 488 nm. researchgate.net |

Advanced ratiometric probes have been developed by combining this compound moieties with other fluorophores. For example, a dual-emission sensor was created by incorporating FITC and a Rhodamine B derivative into a thermoresponsive polymer. scispace.com In this system, the FITC emission decreases with lower pH, while the Rhodamine B emission increases, leading to a dramatic change in the emission intensity ratio and enhanced sensitivity. scispace.com Another approach involves using semiconductor polymer dots (Pdots) where FITC acts as the pH-sensitive emitter and a pH-insensitive polymer provides a stable reference signal for ratiometric measurements. mdpi.com

Beyond pH, this compound conjugates have been instrumental in the development of biosensors for specific ions. A notable example is a sensor for zinc (Zn²⁺), which utilizes a fluorescein-derivatized arylsulfonamide that binds to carbonic anhydrase only when the enzyme is complexed with zinc. The binding event leads to a change in the fluorescence anisotropy of the probe, allowing for the detection of nanomolar concentrations of zinc. researchgate.net

Viscosity and Microenvironment Polarity Sensing via Fluorescence Properties

The fluorescence properties of this compound conjugates, such as quantum yield and fluorescence lifetime, are also influenced by the viscosity and polarity of their immediate microenvironment. This sensitivity allows them to serve as probes for studying cellular components and biomolecular interactions.

Viscosity Sensing:

Fluorescent molecules known as "molecular rotors" exhibit fluorescence properties that are dependent on the viscosity of their environment. The principle lies in the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In low-viscosity environments, the molecule can rotate freely, leading to efficient non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, which reduces the rate of non-radiative decay and results in an increase in fluorescence quantum yield and lifetime. While the fluorescein core is not a classic molecular rotor, its fluorescence can be modulated by the viscosity of the surrounding medium. Conjugation to larger molecules or incorporation into polymers can further enhance this sensitivity. For example, studies on this compound-labeled cyclodextrin polymers have noted changes in viscosity. researchgate.net

Microenvironment Polarity Sensing:

This compound conjugates exhibit solvatochromism, where their absorption and emission spectra, as well as fluorescence quantum yield, change with the polarity of the solvent. This is due to the stabilization of the ground and excited states of the fluorophore to different extents by the solvent molecules. mdpi.com

A study on fluorescein-amino acid compounds, which share structural similarities with this compound conjugates, investigated their photophysical properties in various organic solvents. The fluorescence quantum yield was found to be highly sensitive to the solvent's dielectric constant and its ability to form hydrogen bonds. mdpi.com Generally, in aprotic solvents, the quantum yield is low. mdpi.com This sensitivity to the local environment makes these probes useful for reporting on the polarity of protein binding sites or lipid membranes.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Dichloromethane | 8.93 | 0.03 | 1.8 |

| Acetonitrile | 37.5 | 0.02 | 1.6 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.02 | 1.6 |

| Methanol (B129727) | 32.7 | 0.22 | 2.9 |

| Ethanol | 24.6 | 0.26 | 3.2 |

| This table presents photophysical data for a fluorescein-amino acid compound in various solvents, illustrating the effect of solvent polarity on fluorescence quantum yield and lifetime. mdpi.com Similar trends are expected for this compound conjugates. |

The quenching of fluorescence is another mechanism through which these probes can report on their microenvironment. For instance, the fluorescence of a FITC-β-cyclodextrin polymer was found to be quenched by chloroform, indicating a specific interaction and the probe's sensitivity to the presence of certain molecules in its vicinity. researchgate.net

Bio Conjugation Chemistry and Advanced Linker Strategies Utilizing Fluoresceinylthioureido

Covalent Attachment Mechanisms for Fluoresceinylthioureido to Biomolecules

Covalent labeling involves the formation of a stable, strong chemical bond between the fluorophore and the target biomolecule. bioclone.net This ensures that the fluorescent tag remains attached throughout experimental procedures. bioclone.netfiveable.me Various reactive groups can be introduced to the fluorescein (B123965) core structure to target specific functional groups on proteins, nucleic acids, and other molecules. bioclone.netcaymanchem.com

The most direct route to forming a this compound conjugate is through the reaction of Fluorescein Isothiocyanate (FITC) with primary amines. tdblabs.seaatbio.com The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly the primary amino groups found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. aatbio.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate, resulting in the formation of a stable thiourea (B124793) linkage (-NH-C(S)-NH-). tdblabs.seaatbio.com This method has been a cornerstone of bioconjugation since the 1940s and is widely used for labeling antibodies, proteins, and other amine-containing molecules. fiveable.metdblabs.seaatbio.com FITC itself is typically a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). aatbio.comwikipedia.org

Another prevalent method for labeling primary amines uses N-hydroxysuccinimide (NHS) esters of fluorescein (e.g., Fluorescein NHS Ester). bioclone.netglenresearch.com NHS esters react efficiently with primary amines under mild alkaline conditions (pH 7-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comnih.gov While this does not form a thiourea bond, NHS-ester chemistry is often preferred due to its higher specificity for primary amines compared to isothiocyanates, which can sometimes react with other nucleophiles like sulfhydryl groups. bioclone.net The resulting amide bond is also considered more stable than the thiourea linkage formed by FITC. bioclone.net

| Feature | Fluorescein Isothiocyanate (FITC) | Fluorescein NHS Ester |

|---|---|---|

| Target Functional Group | Primary amines (-NH₂) aatbio.com | Primary amines (-NH₂) thermofisher.comnih.gov |

| Resulting Linkage | Thiourea tdblabs.seaatbio.com | Amide thermofisher.com |

| Reaction pH | Alkaline (typically pH 9.0-9.5) | Neutral to Alkaline (pH 7-9) thermofisher.com |

| Specificity | Reacts with primary amines; can show some reactivity with other nucleophiles (e.g., sulfhydryls). wikipedia.orgmedchemexpress.com | Higher specificity for primary amines. bioclone.net |

| Bond Stability | Stable. tdblabs.se | Generally considered more stable than thiourea bonds. bioclone.net |

For more site-specific labeling, or when primary amines need to be preserved for a protein's function, thiol-reactive chemistries are employed. bioclone.net These strategies target the sulfhydryl group (-SH) of cysteine residues. Common thiol-reactive derivatives of fluorescein include Fluorescein-5-maleimide, 5-iodoacetamidofluorescein (IAF), and 5-(bromomethyl)fluorescein. thermofisher.comresearchgate.net

Maleimides: Fluorescein maleimide (B117702) reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is one of the most widely used thiol-reactive chemistries. thermofisher.combiotium.com

Haloacetamides: Iodoacetamides and bromoacetamides also react with thiols to form stable thioether linkages. thermofisher.com 5-(bromomethyl)fluorescein, for instance, reacts more slowly than maleimides or iodoacetamides but forms a stronger thioether bond. thermofisher.comresearchgate.net

These methods are particularly valuable for studying protein structure and diffusion, as they allow for the precise placement of a fluorescent label on a specific cysteine residue. thermofisher.com

| Reagent | Reactive Group | Target | Resulting Bond | Key Features |

|---|---|---|---|---|

| Fluorescein-5-maleimide | Maleimide | Thiols (-SH) | Thioether | Most widely used green fluorescent thiol-reactive dye; highly specific reaction. biotium.com |

| 5-Iodoacetamidofluorescein (IAF) | Iodoacetamide | Thiols (-SH) | Thioether | Extensively used for modifying proteins and nucleic acids. thermofisher.comresearchgate.net |

| 5-(Bromomethyl)fluorescein | Bromomethyl | Thiols (-SH) | Thioether | Reacts slower but forms a stronger, more stable thioether bond. thermofisher.comresearchgate.net |

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgacs.org The most prominent of these is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.gov

For labeling, a biomolecule is first metabolically or genetically engineered to contain an azide or an alkyne group. A fluorescein derivative bearing the complementary functional group (e.g., an azidofluorescein (B1206550) or an alkyne-modified fluorescein) is then added. nih.govresearchgate.net The reaction proceeds with high efficiency and specificity, even in complex biological mixtures. nih.gov A key advantage is the development of "fluorogenic" probes, where the fluorescein derivative is non-fluorescent until the click reaction occurs, leading to a significant increase in fluorescence and enabling imaging without needing to wash away the unreacted probe. acs.orgnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes and does not require a toxic copper catalyst, has further expanded the utility of this approach for live-cell imaging. nobelprize.org

Enzymatic methods offer unparalleled specificity for protein labeling. Two key enzymes used for this purpose are transglutaminase and sortase.

Transglutaminase (TGase): TGase catalyzes an acyl-transfer reaction, forming a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and a primary amine. zedira.commdpi.com By using a fluorescein derivative that contains a primary amine (such as fluorescein cadaverine), TGase can specifically attach the fluorophore to accessible glutamine residues on a target protein. zedira.commdpi.com Alternatively, if the protein has an accessible lysine, a glutamine-containing fluorescent peptide can be used. amerigoscientific.com This method has been shown to be highly specific, even allowing for N- or C-terminal labeling, and importantly, can often be performed while completely preserving the protein's native activity. nih.govoup.com

Sortase A (SrtA): The bacterial enzyme Sortase A recognizes a specific C-terminal peptide motif (LPXTG, where X is any amino acid) on a target protein. bpsbioscience.comnih.gov SrtA cleaves the bond between threonine (T) and glycine (B1666218) (G) and subsequently ligates the protein to a probe molecule that has an N-terminal oligoglycine (Gly)n sequence. bpsbioscience.comspringernature.com By synthesizing a fluorescein-labeled (Gly)n peptide, researchers can achieve highly efficient and site-specific labeling of proteins engineered to contain the LPXTG tag. nih.govresearchgate.net This technique is versatile and works with a broad range of fluorophores under mild conditions. bpsbioscience.comnih.gov

| Enzyme | Mechanism | Protein Requirement | Probe Requirement | Key Advantage |

|---|---|---|---|---|

| Transglutaminase (TGase) | Forms isopeptide bond between Gln and a primary amine. zedira.commdpi.com | Accessible glutamine (or lysine) residue. amerigoscientific.com | Primary amine (or Gln-peptide). mdpi.com | Site-specific labeling that can preserve native protein activity. nih.govoup.com |

| Sortase A (SrtA) | Recognizes C-terminal LPXTG motif and ligates to an N-terminal (Gly)n probe. bpsbioscience.comspringernature.com | Engineered C-terminal LPXTG tag. nih.gov | N-terminal (Gly)n sequence. broadpharm.com | Highly predictable and specific N- or C-terminal labeling. bpsbioscience.comspringernature.com |

Bioorthogonal Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Non-Covalent Interactions and Supramolecular Assembly with this compound

While covalent bonds provide permanent labeling, strong and specific non-covalent interactions are also exploited for linking fluorescein to biomolecules. These methods are often used in detection systems, immunoassays, and affinity chromatography.

The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M). bioacts.compnas.orgrsc.org This exceptionally high affinity and specificity form the basis of a powerful and versatile labeling system. pnas.org

In this system, a biomolecule of interest (e.g., an antibody or a nucleic acid probe) is first conjugated with biotin. Separately, fluorescein is conjugated to streptavidin. tdblabs.sebioacts.com The biotinylated biomolecule can then be detected by adding the fluorescein-streptavidin conjugate, which binds tightly to the biotin tag, thereby labeling the target with a bright fluorescent signal. revvity.com

Alternatively, a fluorescein-biotin conjugate, such as Biotin-4-fluorescein, can be synthesized. biotium.com This molecule can be used to detect and quantify biotin-binding proteins like avidin and streptavidin. biotium.com Interestingly, the fluorescence of some biotin-fluorescein conjugates is quenched upon binding to streptavidin. rsc.org This phenomenon is utilized in quantitative assays to determine the number of available biotin-binding sites on streptavidin molecules. rsc.org Engineered streptavidin mutants have also been developed that exhibit altered, yet still tight, binding affinities for biotin-fluorescein, creating reversible systems for affinity purification and analysis. pnas.org

| Compound | Binding Partner | Interaction Type | Affinity (Kd) | Common Application |

|---|---|---|---|---|

| Biotin-4-fluorescein | Streptavidin / Avidin | Non-covalent affinity binding biotium.com | ~10⁻¹⁴ M bioacts.compnas.org | Detection and quantification of streptavidin/avidin; fluorescence is often quenched upon binding. rsc.orgbiotium.com |

| Streptavidin-Fluorescein | Biotinylated biomolecules | Non-covalent affinity binding revvity.com | ~10⁻¹⁴ M bioacts.compnas.org | Signal amplification and detection in immunoassays (e.g., IHC, flow cytometry). revvity.com |

Electrostatic Interactions for Surface Adsorption

The adsorption of fluorescein-based molecules, including those with a this compound group, onto various surfaces is significantly governed by electrostatic interactions. These forces are critical in applications such as biosensors, nanoparticle-based assays, and cell surface imaging. The net charge of the fluorescein molecule is pH-dependent, which in turn dictates its interaction with charged surfaces.

Studies have shown that electrostatic interactions are a key factor in the adsorption and release of fluorescein from nanoparticles. For instance, the loading and release of fluorescein from metal-organic framework (MOF) nanoparticles are influenced by the pH of the medium, suggesting that electrostatic forces contribute to the confinement of the dye within the MOF pores. mdpi.com At a pH of 5, fluorescein exists primarily in its mono-anionic form, while at a pH of 7, it is approximately 50% di-anionic; this change in charge state directly affects its adsorption efficiency onto surfaces like UiO-66 MOF powder. researchgate.net

Similarly, investigations using total internal reflection fluorescence correlation spectroscopy (TIR-FCS) have analyzed the interfacial dynamics of fluorescein near negatively charged glass surfaces. nih.gov These studies confirm that electrostatic forces play a major role in the interaction between the anionic fluorescein dye and the dielectric surface. nih.gov The interaction of fluorescein with gold nanoparticles also demonstrates the role of surface properties; electrostatic interactions are observed between the anionic form of the fluorescein dye and positive charges located on the tips of star-shaped gold nanoparticles. ingentaconnect.com However, chitosan, a polycationic biopolymer, does not adsorb fluorescein in significant amounts, which is attributed to the promotion of dye aggregation, making the fluorescein molecules unavailable for adsorption. researchgate.net

Table 1: Influence of Surface and pH on Fluorescein Interactions

| Surface Material | Interacting Moiety | Primary Interaction Force | Key Findings | Reference(s) |

| Metal-Organic Frameworks (MIL-100(Fe)) | Anionic Fluorescein | Electrostatic | Release of fluorescein is pH-dependent, with ~40% released at pH 7.4 and only 3% at pH 5.1. mdpi.com | mdpi.com |

| Glass (Fused-Silica) | Anionic/Dianionic Fluorescein | Electrostatic | Interfacial dynamics and adsorption are strongly influenced by ionic strength and pH. nih.gov | nih.gov |

| Gold Nanostars (GNS) | Anionic Fluorescein | Electrostatic | Interaction occurs between the anionic dye and positive charges on the nanoparticle tips. ingentaconnect.com | ingentaconnect.com |

| Chitosan | Anionic Fluorescein | Repulsion/Aggregation | Chitosan does not adsorb fluorescein effectively, possibly by promoting dye aggregation. researchgate.net | researchgate.net |

Site-Specific Labeling Approaches for Precision Conjugation of this compound

To overcome the limitations of random labeling, which can lead to heterogeneous products and potential loss of biological activity, site-specific labeling methods have been developed. These techniques allow for the precise placement of a this compound moiety at a predetermined location on a biomolecule, ensuring homogeneity and preserving function.

A powerful strategy for achieving site-specific protein labeling is the genetic incorporation of unnatural amino acids (UAAs). nih.gov This method expands the genetic code to include a UAA with a bioorthogonal functional group—a chemical handle that is inert within the biological system but can react specifically with a complementary group on a probe molecule. acs.orgpnas.org

The process involves an engineered orthogonal aminoacyl-tRNA synthetase (AARS) and tRNA pair that uniquely recognizes the UAA and incorporates it at a specific codon (e.g., the amber stop codon, TAG) within the gene of interest. nih.govpnas.org This places the UAA with its unique reactive handle at a precise location in the protein sequence. acs.org A fluorescein derivative, modified to contain a complementary bioorthogonal reactant (e.g., a tetrazine or an azide), can then be attached specifically to the UAA's handle. For example, studies have demonstrated the efficient labeling of proteins containing specific UAAs with tetrazine-fluorophore conjugates in live mammalian cells. cam.ac.uk This approach offers high precision and is less likely to perturb protein function compared to larger fluorescent protein tags. acs.orgfrontiersin.org

Table 2: Comparison of Protein Labeling Strategies

| Labeling Method | Specificity | Potential for Perturbation | Versatility of Probes | Key Requirement | Reference(s) |

| Traditional (e.g., Lysine) | Low (multiple sites) | High (random modification) | High | Accessible amine groups | windows.net |

| Fluorescent Proteins (e.g., GFP) | High (genetic fusion) | High (large tag size) | Low (limited to FP properties) | Genetic fusion to N/C terminus | acs.org |

| UAA Incorporation | High (codon-specific) | Low (minimal modification) | High (bioorthogonal chemistry) | Orthogonal AARS/tRNA pair | nih.govacs.orgspringernature.com |

A more established and widely used method for site-specific labeling is directed mutagenesis to introduce a uniquely reactive natural amino acid at a desired position. nih.gov Cysteine is the most common choice for this approach due to the unique reactivity of its thiol group and its relatively low natural abundance in proteins. researchgate.netresearchgate.net

Through site-directed mutagenesis, a surface-exposed amino acid can be replaced with a cysteine. nih.gov If the protein already contains cysteines, they may first be mutated to a chemically similar residue like serine to create a "cysteine-free" version before the desired cysteine is introduced. nih.govresearchgate.net The unique thiol group of the engineered cysteine can then be specifically targeted by a thiol-reactive fluorescein derivative, such as a fluorescein-maleimide. researchgate.netsnmjournals.org This reaction forms a stable thioether bond, covalently linking the fluorophore to the protein at a precise location. This method is highly efficient, with reported coupling efficiencies in the range of 70-90%. researchgate.net While less common, mutagenesis can also be used to introduce a lysine residue to provide a primary amine for reaction with a fluorescein isothiocyanate to form the this compound linkage.

Genetic Encoding of Unnatural Amino Acids for Directed Labeling

Impact of Linker Design on Conjugate Functionality and Biological Activity

Steric hindrance can significantly impact the functionality of a bioconjugate. hemoce.ce.gov.br If the this compound group is attached too close to a biologically active site, it may obstruct interactions and impair function. Conversely, the accessibility of the fluorophore itself can be hindered, leading to reduced fluorescence or quenching. thermofisher.com

High labeling densities of fluorescein on a protein can lead to reduced fluorescence intensity due to quenching between proximal dye molecules, a phenomenon exacerbated by steric crowding. windows.net The design of the linker can mitigate these issues. For example, incorporating a spacer arm, such as polyethylene (B3416737) glycol (PEG), can increase the distance between the fluorophore and the biomolecule, reducing steric hindrance and potentially preventing fluorescence quenching. broadpharm.com The placement of the linker and its associated payload can also influence binding efficacy. americanpharmaceuticalreview.com Therefore, linker architecture is a key parameter that can be manipulated to ensure the this compound moiety is accessible and does not interfere with the conjugate's biological activity. frontiersin.org

Table 3: Examples of Hydrophilic Linker Components

| Linker Component | Chemical Nature | Primary Function | Effect on Conjugate | Reference(s) |

| Polyethylene Glycol (PEG) | Hydrophilic Polymer | Increases solubility, reduces aggregation | Improves physical stability and in vivo performance. nih.govresearchgate.net | nih.govresearchgate.net |

| Polysarcosine | Polypeptide | Shields hydrophobic payload | Increases maximum drug loading (DAR) while maintaining solubility. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |

| Sulfonate Groups | Charged Moiety | Increases hydrophilicity | Modulates solubility and hydrophilic interactions. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |

| Pendant PEG Chains | Branched Architecture | Provides "hydrophilicity reservoir" | Supports higher payload ratios with favorable pharmacokinetics. americanpharmaceuticalreview.comnih.gov | americanpharmaceuticalreview.comnih.gov |

Mentioned Chemical Compounds

Influence on Bioactivity of Labeled Substrates (e.g., enzymes, receptors)

The covalent attachment of a this compound group to a biomolecule is a significant modification that can influence its biological activity. The introduction of this fluorescent tag can alter the substrate's structure and function, with outcomes ranging from negligible impact to complete loss of activity. science.gov The extent of this influence depends on factors such as the site of conjugation, the number of dye molecules attached (degree of labeling), and the inherent sensitivity of the biomolecule to modification. tdblabs.sethermofisher.com

For enzymes, labeling at or near the active site often leads to reduced catalytic activity due to steric hindrance or conformational changes. tdblabs.se Conversely, if the this compound moiety is attached to a site distant from the functional center, the enzyme's activity may be largely preserved. science.gov Research on human plasma fibronectin demonstrated that a high degree of labeling (over 10 FITC molecules per protein) resulted in protein aggregation and altered cell growth, whereas a lower ratio of three FITC molecules per protein (Fn-FITC3) created a reliable fluorescent probe that retained its biological function and was correctly integrated into the extracellular matrix. science.gov

In the case of receptors, the primary concern is the potential alteration of ligand-binding affinity. thermofisher.com Labeling within or near the ligand-binding pocket can significantly impair the receptor's function. However, site-specific labeling at domains not critical for binding, such as the N-terminus of some receptors, can yield fluorescently tagged receptors that retain high affinity for their ligands. thermofisher.com For instance, a study on insulin (B600854) showed that a mono-labeled FITC-insulin conjugate, with the dye attached at the B1 position, exhibited a biological activity comparable to that of native insulin in promoting cell surface GLUT4 translocation. researchgate.net This highlights the importance of controlled labeling to maintain the biological integrity of the labeled molecule. researchgate.net An ideal bioconjugate should possess high fluorescence while maintaining key functional properties like solubility, specific binding, and the ability to activate or inhibit target enzymes. tdblabs.se

Methodologies for Evaluating Labeling Efficiency and Specificity of this compound Conjugates

To ensure that a this compound conjugate is a reliable tool for biological investigation, it is essential to characterize it thoroughly. This involves quantifying the efficiency of the labeling reaction and confirming that the biological activity of the substrate remains intact. thermofisher.combioacts.com

A widely used method to determine the average number of dye molecules conjugated to a protein is by calculating the degree of labeling (DOL), also known as the fluorescein/protein (F/P) molar ratio. aatbio.comsigmaaldrich.com This is commonly achieved using UV-Visible spectrophotometry. gbiosciences.com The method involves measuring the absorbance of the purified conjugate solution at two wavelengths: ~280 nm for the protein and ~494 nm for the fluorescein dye. vlabs.ac.inassaygenie.com

Because the fluorescein dye also absorbs light at 280 nm, a correction factor (CF) is required to accurately determine the protein concentration. thermofisher.comgbiosciences.com The DOL is then calculated as the molar ratio of the dye to the protein. aatbio.com For antibodies, a DOL between 2 and 10 is often considered ideal, though excessive labeling can lead to fluorescence quenching and reduced protein solubility or activity. thermofisher.comaatbio.com

Table 1: Spectrophotometric Quantification of Degree of Labeling (DOL)

| Parameter | Measurement | Value/Formula | Purpose |

|---|---|---|---|

| Dye Concentration | Absorbance at λmax | A_max (~494 nm for FITC) | To measure the concentration of the fluorescein dye. |

| Molar Extinction Coefficient of Dye (ε_dye) | ~68,000 - 75,000 M⁻¹cm⁻¹ for FITC thermofisher.comsigmaaldrich.com | A constant for calculating dye molarity. | |

| Protein Concentration | Absorbance at 280 nm | A_280 | To measure the total absorbance at the protein's peak. |

| Molar Extinction Coefficient of Protein (ε_protein) | Varies by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) aatbio.com | A constant for calculating protein molarity. | |

| Correction Factor (CF) | Dye Absorbance Ratio | A_280 of dye / A_max of dye (~0.30 for FITC) thermofisher.com | To subtract the dye's contribution to absorbance at 280 nm. |

| DOL Calculation | Molar Ratio | DOL = [Dye Molarity] / [Protein Molarity] = (A_max / ε_dye) / [(A_280 - (A_max × CF)) / ε_protein] aatbio.com | To determine the average number of dye molecules per protein. |

This interactive table outlines the parameters for calculating the Degree of Labeling.

Mass spectrometry (MS) offers a more direct and precise method for characterizing protein conjugates. jchemrev.comfujifilm.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can resolve the masses of the unlabeled protein and the various labeled species (e.g., protein + 1 dye, protein + 2 dyes). jchemrev.comthermofisher.com The resulting spectrum displays a series of peaks, each separated by the mass of a single this compound group, allowing for an accurate determination of the labeling distribution and average DOL. fujifilm.comthermofisher.com Furthermore, peptide mapping, which involves enzymatic digestion of the conjugate followed by LC-MS analysis, can identify the specific amino acid residues where the dye has been attached. creative-proteomics.com

After confirming successful labeling, it is crucial to verify that the conjugate has retained its biological function. The specific assays used depend on the nature of the labeled substrate. tdblabs.se

For enzymes, bioactivity is assessed by comparing the catalytic activity of the labeled enzyme to its unlabeled counterpart. nih.gov This typically involves an enzyme kinetics assay where the rate of substrate conversion to product is measured under controlled conditions. acs.org For example, the activity of a labeled kinase could be determined by quantifying its ability to phosphorylate a specific substrate. uni-kassel.de

Table 2: Example Functional Assay - Kinase Activity

| Assay Component | Description | Purpose |

|---|---|---|

| Enzyme | This compound-labeled kinase vs. Unlabeled kinase | To compare the activity of the conjugate against the native enzyme (control). |

| Substrate | A specific peptide or protein recognized by the kinase | To provide the molecule that the enzyme acts upon. |

| Cofactor | ATP (Adenosine triphosphate) | To supply the phosphate (B84403) group for the phosphorylation reaction. |

| Reaction Buffer | Provides optimal pH, salts, and temperature | To ensure the reaction proceeds under consistent and ideal conditions. |

| Detection Method | Phospho-specific antibody, radioactivity (³²P-ATP), or fluorescence polarization | To quantify the amount of phosphorylated product formed over time. |

This interactive table provides an example of a functional assay to test the bioactivity of a labeled kinase.

For receptors, functional assays focus on evaluating their binding characteristics. thermofisher.com Competitive binding assays are commonly used, where the labeled receptor is incubated with a known ligand (often radiolabeled or fluorescently tagged) and increasing concentrations of an unlabeled competitor. acs.org By measuring the displacement of the known ligand, one can determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the this compound-labeled receptor and compare it to the unlabeled version to detect any significant changes. mdpi.com For example, FITC-labeled RGD peptides have been used to specifically stain and visualize integrin receptors on tumor cells, demonstrating that the labeled peptide retained its ability to bind its target. acs.org Such functional validation is essential to ensure that the fluorescent probe accurately reflects the behavior of the native biomolecule in its biological context. nih.gov

Advanced Applications of Fluoresceinylthioureido in Biological Research Methodologies Non Clinical

Cellular and Subcellular Imaging Applications of Fluoresceinylthioureido Conjugates

Conjugates of this compound are extensively used for visualizing cellular and subcellular structures and dynamics. The stable thioureido linkage ensures that the fluorescent tag remains attached to the target molecule, providing reliable and specific labeling. cyclolab.hu These conjugates are employed in a range of fluorescence microscopy techniques to study both living and fixed cells.

This compound conjugates are well-suited for both confocal and multi-photon microscopy. Confocal microscopy utilizes a pinhole to reject out-of-focus light, generating high-resolution optical sections of a specimen. youtube.com This technique is instrumental in localizing this compound-labeled molecules within specific cellular compartments in both fixed and living cells. nih.govmdpi.com

Multi-photon microscopy offers several advantages for live-cell imaging, including reduced phototoxicity and deeper tissue penetration. youtube.commicroscopyu.com It employs the simultaneous absorption of two or more low-energy photons to excite the fluorophore, confining excitation to the focal plane. evidentscientific.comhamamatsu.com This localized excitation minimizes damage to the specimen, making it ideal for long-term imaging of dynamic cellular processes. microscopyu.comevidentscientific.com Studies have demonstrated the use of this compound-labeled compounds, such as cyclodextrins, for imaging in living cells and tissues, highlighting its utility in both confocal and multi-photon imaging modalities. mdpi.comnih.gov For instance, the intracellular trafficking of this compound-labeled cyclodextrins has been successfully visualized in living human umbilical vein endothelial cells (HUVECs) using these advanced microscopy techniques. mdpi.com

A direct comparison of confocal and multi-photon microscopy for imaging unfixed human breast tissue stained with fluorescent dyes revealed that both techniques can produce images comparable to conventional histology. nih.gov While multi-photon microscopy generally offers a better signal-to-background ratio at greater depths, confocal microscopy can be a cost-effective alternative for many applications. nih.gov

| Microscopy Technique | Principle | Advantages for this compound Imaging |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. youtube.com | High-resolution imaging of labeled structures within cells. nih.govmdpi.com |

| Multi-photon Microscopy | Simultaneous absorption of two or more photons for excitation, localized to the focal plane. evidentscientific.comhamamatsu.com | Reduced phototoxicity, deeper tissue penetration, ideal for live-cell imaging. youtube.commicroscopyu.com |

To overcome the diffraction limit of conventional light microscopy, several super-resolution techniques have been developed. biocompare.com this compound and its parent compound, fluorescein (B123965), are compatible with some of these methods, enabling visualization of cellular structures with unprecedented detail.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second laser to deplete fluorescence in the outer region of the excitation focus, effectively narrowing the point-spread function. biocompare.comnih.gov This allows for imaging at resolutions down to approximately 50 nm. nih.gov While specific examples using this compound are not abundant in the provided results, the general applicability of bright, photostable dyes makes it a potential candidate for STED imaging.

Structured Illumination Microscopy (SIM): SIM enhances spatial resolution by illuminating the sample with patterned light. biocompare.com It is known for being relatively gentle on samples and compatible with standard fluorophores, making it suitable for live-cell imaging with a resolution of about 120 nm. biocompare.comuq.edu.au